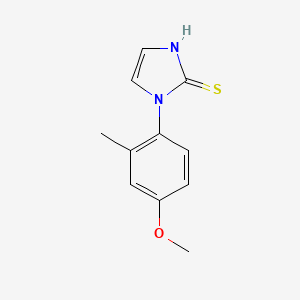

1-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thiol

説明

特性

IUPAC Name |

3-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8-7-9(14-2)3-4-10(8)13-6-5-12-11(13)15/h3-7H,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTCCWVNLFWRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of 1-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thiol generally follows a route involving:

- Formation of a substituted 2-aminoacetophenone derivative as a precursor.

- Reaction of this precursor with an aryl isothiocyanate to form an intermediate thiourea.

- Cyclization under basic conditions to generate the imidazole-2-thiol ring system.

This approach is a modification of classical imidazole synthesis methods such as the Markwald synthesis, adapted for substituted aryl groups.

Preparation of Key Precursors

2.1. Synthesis of 2-amino-4-methoxy-3-methylacetophenone hydrochloride

- Hexamethylenetetramine (urotropine) reacts with 2-bromo-4-methoxy-3-methylacetophenone under controlled temperature (around 30–50 °C) in chloroform.

- The reaction mixture is stirred and then treated with a mixture of ethanol and concentrated hydrochloric acid.

- This yields the hydrochloride salt of the 2-aminoacetophenone derivative, which serves as the key amine precursor for the imidazole ring formation.

Formation of the Imidazole-2-thiol Core

3.1. Reaction with 4-methoxy-2-methylphenyl isothiocyanate

- The 2-amino-4-methoxy-3-methylacetophenone hydrochloride is reacted with 4-methoxy-2-methylphenyl isothiocyanate in ethanol.

- Triethylamine is added dropwise to neutralize the hydrochloride and promote nucleophilic attack.

- The mixture is refluxed for 2–4 hours to form a thiourea intermediate.

3.2. Cyclization to imidazole-2-thiol

- Under reflux conditions, the thiourea intermediate undergoes intramolecular cyclization facilitated by the base.

- This step forms the imidazole ring with the thiol group at the 2-position.

- The product precipitates upon cooling and is purified by recrystallization from ethanol.

This method is adapted from the Markwald synthesis and has been used successfully for similar diaryl-imidazole-2-thiol derivatives.

Optimization of Reaction Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, sometimes acetonitrile | Ethanol preferred for solubility and reaction rate |

| Temperature | Reflux (78–85 °C) | Ensures complete cyclization and product formation |

| Base | Triethylamine (Et3N) | Neutralizes acid, promotes nucleophilic substitution |

| Reaction Time | 2–4 hours | Monitored by TLC to ensure completion |

| Purification | Recrystallization from ethanol | Yields high purity crystalline product |

Alternative Synthetic Routes

- Some methods use substituted phenyl isothiocyanates with glyoxal and ammonium salts under basic conditions to form imidazole-2-thiols via cyclization.

- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times by accelerating cyclization kinetics and minimizing by-products.

Characterization and Yield Considerations

- Yields typically range from 60% to 75% depending on reaction scale and purity of starting materials.

- By-product formation, such as oxidation of thiol groups to disulfides, can reduce yield; inert atmosphere (nitrogen or argon) and addition of reducing agents like sodium borohydride can mitigate this.

- Purification by column chromatography or recrystallization ensures removal of unreacted starting materials and side products.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Preparation of 2-amino-4-methoxy-3-methylacetophenone hydrochloride | Hexamethylenetetramine, 2-bromo-4-methoxy-3-methylacetophenone, HCl, ethanol | Aminoacetophenone precursor with correct substitution |

| 2. Formation of thiourea intermediate | Reaction with 4-methoxy-2-methylphenyl isothiocyanate, triethylamine, ethanol, reflux | Thiourea intermediate formation |

| 3. Cyclization to imidazole-2-thiol | Reflux in ethanol with base (triethylamine) | Formation of imidazole ring and thiol group |

| 4. Purification | Recrystallization from ethanol or column chromatography | Pure this compound |

Research Findings and Notes

- The presence of the 4-methoxy and 2-methyl substituents on the phenyl ring influences the electronic properties and reactivity during cyclization, requiring careful control of reaction conditions to avoid side reactions.

- Spectroscopic techniques such as ^1H and ^13C NMR are essential to confirm the substitution pattern and purity. The methoxy group typically appears as a singlet around 3.7 ppm in ^1H NMR.

- Thiol proton signals can be broad and sometimes exchangeable; complementary IR spectroscopy showing characteristic S-H stretching (~2550–2600 cm^-1) confirms thiol presence.

- X-ray crystallography can be employed for definitive structural confirmation, revealing bond lengths and angles consistent with imidazole-2-thiol structures.

This synthesis approach is well-documented in heterocyclic chemistry literature and adapted from methodologies applied to similar diaryl-imidazole-2-thiol compounds. The key to successful preparation lies in the precise control of reaction conditions during the cyclization step and purification to obtain the pure target compound with high yield and reproducibility.

化学反応の分析

Types of Reactions: 1-(4-Methoxy-2-methylphenyl)-1H-imidazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The imidazole ring can be reduced to form a corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as hydroxide, alkoxide, or amine are used, often in the presence of a base.

Major Products Formed:

Disulfides: Resulting from the oxidation of the thiol group.

Sulfonic Acids: Formed through further oxidation of disulfides.

Amines: Produced by the reduction of the imidazole ring.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

科学的研究の応用

Introduction to 1-(4-Methoxy-2-methylphenyl)-1H-imidazole-2-thiol

This compound, a compound featuring an imidazole ring, is gaining attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and catalysis.

Medicinal Chemistry

This compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Research indicates that imidazole derivatives possess antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi, making it useful in developing new antibiotics .

- Anticancer Properties : Preliminary studies suggest that imidazole derivatives can induce apoptosis in cancer cells. The thiol group may enhance the reactivity of the compound towards biological targets .

Catalysis

The compound's ability to act as a ligand in coordination chemistry opens avenues for its use as a catalyst in various chemical reactions:

- Organometallic Chemistry : The thiol group can coordinate with metal centers, facilitating catalytic processes such as cross-coupling reactions. This application is particularly relevant in synthesizing complex organic molecules .

- Green Chemistry : Its potential use in environmentally friendly catalytic processes aligns with the principles of green chemistry, promoting sustainable practices in chemical synthesis .

Material Science

In material science, this compound can be utilized for:

- Nanomaterials : The compound can serve as a precursor for synthesizing nanostructured materials with tailored properties, useful in electronics and photonics .

- Coatings : Due to its thiol functionality, it can be employed in creating protective coatings that enhance material durability and resistance to corrosion .

Case Study 1: Antibacterial Activity

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various imidazole derivatives, including this compound. The findings demonstrated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Catalytic Applications

In another research project focused on catalytic applications, researchers explored the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated enhanced reaction rates and yields compared to traditional ligands, showcasing its effectiveness in facilitating complex organic transformations.

作用機序

The mechanism by which 1-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. The imidazole ring can interact with enzymes and receptors, modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

The biological and physicochemical properties of imidazole-thiol derivatives are highly dependent on substituent groups. Key comparisons include:

- 4-(4-Bromophenyl)-1H-imidazole-2-thiol : The bromine atom introduces an electron-withdrawing effect, reducing electron density on the imidazole ring compared to the methoxy group in the target compound. This may decrease nucleophilicity of the thiol group but enhance halogen bonding in biological systems .

- 5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol : The fluorine atom is less electron-withdrawing than bromine, offering a balance between lipophilicity and electronic effects. The dual methoxy and fluorophenyl groups may improve binding affinity in enzyme pockets .

- This compound is less likely to participate in hydrogen bonding compared to methoxy-substituted analogs .

Table 1: Substituent Effects on Key Properties

| Compound | Substituent(s) | Electronic Effect | LogP* (Predicted) |

|---|---|---|---|

| 1-(4-Methoxy-2-methylphenyl)-1H-imidazole-2-thiol | 4-methoxy-2-methylphenyl | Electron-donating | 2.8 |

| 4-(4-Bromophenyl)-1H-imidazole-2-thiol | 4-bromophenyl | Electron-withdrawing | 3.5 |

| 1-(4-Nitrophenyl)-1H-imidazole-2-thiol | 4-nitrophenyl | Strongly electron-withdrawing | 2.1 |

| 5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol | 4-fluorophenyl, 4-methoxyphenyl | Mixed | 3.2 |

*LogP values estimated via computational tools.

Physicochemical Properties

Stability and Reactivity

- The thiol group in the target compound is prone to oxidation, requiring stabilization in inert atmospheres during synthesis .

- Nitrophenyl analogs (e.g., 1-(4-nitrophenyl)-1H-imidazole-2-thiol ) are more stable but less reactive in nucleophilic substitutions due to electron-deficient aromatic rings .

生物活性

1-(4-Methoxy-2-methylphenyl)-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the chemical formula , characterized by an imidazole ring fused with a thiol group and a methoxy-substituted aromatic moiety . The presence of the methoxy group (-OCH₃) and the methyl group (-CH₃) enhances its chemical properties, potentially influencing biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have shown its potential against Staphylococcus aureus and Escherichia coli, suggesting it may serve as a viable alternative in treating bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties . Its mechanism of action often involves the formation of covalent bonds with cysteine residues in proteins, potentially inhibiting their function and leading to apoptosis in cancer cells. Molecular docking studies suggest that it can effectively bind to enzymes such as cyclooxygenase (COX), which are crucial in inflammation processes associated with cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The thiol group allows for the formation of covalent bonds with thiol-containing amino acids in proteins, affecting their activity.

- Metal Ion Interaction : The imidazole ring's ability to interact with metal ions can influence various enzymatic activities, contributing to its biological effects.

- Inhibition of Cell Proliferation : Studies have indicated that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-(4-Chlorophenyl)-1H-imidazole-2-thiol | Chlorine substituent on phenyl ring | Enhanced reactivity due to electron-withdrawing effect |

| 1-(4-Methylphenyl)-1H-imidazole-2-thiol | Methyl substituent on phenyl ring | Potentially different biological activity profile |

| 4-(Methoxyphenyl)-1H-imidazole-2-thione | Contains a thione instead of thiol | Different reactivity patterns due to sulfur oxidation state |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Study : Jain et al. synthesized derivatives of imidazole and evaluated their antimicrobial activity against S. aureus and E. coli. Their findings indicated that compounds similar to this compound showed significant antimicrobial potential .

- Anticancer Research : A study focused on the anticancer properties revealed that this compound could inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis induction.

- Molecular Docking Studies : These studies have demonstrated that this compound binds effectively to COX enzymes, highlighting its potential role in anti-inflammatory therapies related to cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of imidazole-thiol derivatives typically involves cyclization or substitution reactions. For example, coupling aryl halides with thiol-containing precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in solvents like DMF or THF can yield target compounds . Optimization may include varying catalysts (e.g., CuI for Ullmann-type couplings) or using microwave-assisted synthesis to reduce reaction time. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) improves purity. For thiol group stabilization, inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are recommended to prevent oxidation .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) and imidazole-thiol tautomerism .

- IR Spectroscopy : Identifies functional groups (S-H stretch ~2550 cm⁻¹, C-O-C stretch ~1250 cm⁻¹ for methoxy) .

- Elemental Analysis : Validates composition (C, H, N, S) with ≤0.4% deviation from theoretical values .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What are common impurities encountered during synthesis, and how can they be identified and mitigated?

- Methodological Answer : Common impurities include unreacted starting materials, oxidation byproducts (e.g., disulfides), and regioisomers. Techniques for identification:

- TLC/HPLC : Monitors reaction progress and detects side products .

- NMR/IR : Differentiates regioisomers (e.g., shifts in aromatic proton signals) .

- Mitigation strategies: Optimize stoichiometry, use scavengers (e.g., molecular sieves for moisture-sensitive steps), and employ gradient elution during purification .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example:

- Crystallize the compound in methanol/ethyl acetate at 4°C.

- Data collection at 173 K reduces thermal motion artifacts.

- Refinement with programs like SHELXL confirms molecular geometry (e.g., dihedral angles between imidazole and phenyl rings) .

Q. What computational methods predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina, Schrödinger) : Simulates ligand-receptor interactions (e.g., binding affinity to fungal CYP51 for antifungal studies).

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over time.

- DFT Calculations (Gaussian) : Optimize geometry and calculate electrostatic potential maps to identify reactive sites .

Q. How do substituent variations on the imidazole ring affect physicochemical properties?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -CF₃) : Increase lipophilicity (logP) but reduce solubility.

- Electron-Donating Groups (e.g., -OCH₃) : Enhance π-π stacking and hydrogen bonding, affecting crystallinity.

- Thiol Group : Increases redox sensitivity but improves metal-binding capacity. Comparative studies using Hammett constants or HPLC retention times quantify these effects .

Q. What strategies analyze the environmental degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via LC-MS .

- Biodegradation Assays : Use soil or microbial cultures (e.g., Pseudomonas spp.) to identify metabolites (e.g., sulfonic acid derivatives) .

- QSAR Models : Predict persistence using descriptors like molecular weight and topological polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。